molecular formula C6H5NO2 B15250959 1H-Pyrrole-2,4-dicarbaldehyde

1H-Pyrrole-2,4-dicarbaldehyde

Cat. No.: B15250959
M. Wt: 123.11 g/mol
InChI Key: AQGHRKDJMJXRLK-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,4-dicarbaldehyde is an organic compound with the molecular formula C6H5NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of two formyl groups (-CHO) attached to the second and fourth positions of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) in the presence of 35% aqueous tetrafluoroboric acid (HBF4) and dimethyl sulfoxide (DMSO) . This method yields the desired compound in moderate to high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole-2,4-dicarboxylic acid.

    Reduction: Pyrrole-2,4-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole-2,4-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,4-dicarbaldehyde depends on its specific application. In chemical reactions, the formyl groups act as reactive sites for nucleophilic attack, leading to the formation of various derivatives. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    1H-Pyrrole-2,5-dicarbaldehyde: Similar structure but with formyl groups at the second and fifth positions.

    2,4-Diformylpyrrole: Another name for 1H-Pyrrole-2,4-dicarbaldehyde.

    Pyrrole-2,4-dicarboxaldehyde: Another synonym for the same compound.

Uniqueness: this compound is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and properties compared to other pyrrole derivatives. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

1H-pyrrole-2,4-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGHRKDJMJXRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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